4-(Boc-amino)methyl-2-methoxy-benzoic acid

Catalog No.
S15738859
CAS No.
M.F
C14H19NO5
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Boc-amino)methyl-2-methoxy-benzoic acid

Product Name

4-(Boc-amino)methyl-2-methoxy-benzoic acid

IUPAC Name

2-methoxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-10(12(16)17)11(7-9)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

VLQHXVXANUSKNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)OC

4-(Boc-amino)methyl-2-methoxy-benzoic acid is an organic compound characterized by the molecular formula C14H19NO5C_{14}H_{19}NO_{5}. It is a derivative of benzoic acid, notable for the presence of a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group on the benzene ring. This compound plays a significant role in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry, which allows for selective reactions in complex organic syntheses .

The chemical behavior of 4-(Boc-amino)methyl-2-methoxy-benzoic acid is influenced by its functional groups. Key types of reactions include:

  • Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions, yielding a free amine that can participate in nucleophilic substitution reactions.
  • Deprotection Reactions: Removal of the Boc group leads to 4-aminomethyl-2-methoxy-benzoic acid, which can further react in various organic transformations.
  • Coupling Reactions: The compound can serve as a building block for peptide synthesis or other coupling reactions, facilitating the formation of more complex structures.

4-(Boc-amino)methyl-2-methoxy-benzoic acid has been investigated for its potential biological activities, particularly in drug development. Its structure allows it to act as a precursor for various biologically active molecules and enzyme inhibitors. The methoxy group may enhance its pharmacological properties by influencing solubility and bioavailability .

The synthesis of 4-(Boc-amino)methyl-2-methoxy-benzoic acid typically involves:

  • Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding benzoic acid derivative.
  • Reaction Conditions: These reactions are generally performed in organic solvents like dichloromethane at room temperature to optimize yield and minimize by-products .

Industrial Production Methods

In industrial settings, the synthesis follows similar routes but employs automated reactors and continuous flow systems to enhance efficiency and consistency in product quality. Reaction conditions are optimized to ensure high yields while minimizing unwanted side reactions.

4-(Boc-amino)methyl-2-methoxy-benzoic acid has diverse applications across several fields:

  • Organic Chemistry: As a building block for synthesizing complex organic molecules.
  • Biology: In the development of enzyme inhibitors and receptor ligands.
  • Pharmaceuticals: Investigated as a precursor in drug synthesis.
  • Industry: Used in producing specialty chemicals and advanced materials.

The interactions of 4-(Boc-amino)methyl-2-methoxy-benzoic acid with various biological targets have been explored, particularly focusing on its role as an enzyme inhibitor. The mechanism often involves binding to active sites due to its amino functionality once deprotected, allowing it to influence biochemical pathways effectively .

Several compounds share structural similarities with 4-(Boc-amino)methyl-2-methoxy-benzoic acid, including:

  • 4-Amino-2-methoxybenzoic acid: This compound lacks the Boc protection, making it more reactive but less stable under certain conditions.
  • 4-(Boc-amino)benzoic acid: Similar structure without the methoxy group, affecting reactivity and solubility.

Uniqueness

The uniqueness of 4-(Boc-amino)methyl-2-methoxy-benzoic acid lies in its combination of both Boc protection and methoxy substitution. This dual functionality allows for selective reactions and protection strategies that are particularly valuable in complex organic syntheses, distinguishing it from other similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

281.12632271 g/mol

Monoisotopic Mass

281.12632271 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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